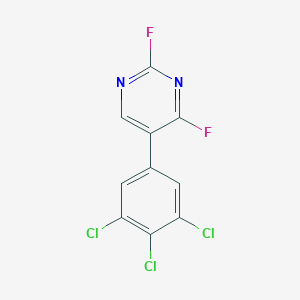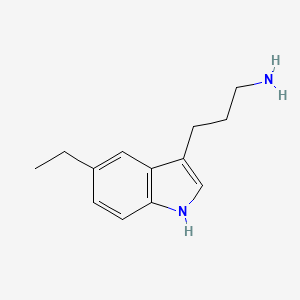
1-(Pyridazin-4-ylmethyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyridazin-4-ylmethyl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring fused with a pyridazine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The unique structure of this compound allows it to interact with biological targets, making it a valuable scaffold for drug discovery and development.
準備方法
The synthesis of 1-(Pyridazin-4-ylmethyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidin-2-one with a pyridazinylmethyl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrolidinone attacks the electrophilic carbon of the halide, forming the desired product.
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the pure compound.
化学反応の分析
1-(Pyridazin-4-ylmethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, where nucleophiles such as amines or thiols replace specific substituents. This can lead to the formation of various derivatives with diverse chemical and biological properties.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
科学的研究の応用
Chemistry: The compound serves as a versatile building block in organic synthesis, enabling the construction of complex molecules with potential biological activities.
Biology: In biological research, it is used to study enzyme interactions, receptor binding, and cellular pathways. Its unique structure allows it to act as a probe for investigating various biological processes.
Medicine: The compound has shown promise in drug discovery, particularly in the development of new therapeutic agents for diseases such as cancer, inflammation, and infectious diseases. Its ability to interact with specific molecular targets makes it a valuable candidate for drug development.
Industry: In the industrial sector, 1-(Pyridazin-4-ylmethyl)pyrrolidin-2-one is used in the synthesis of fine chemicals, agrochemicals, and materials science. Its reactivity and stability make it suitable for various industrial applications.
作用機序
The mechanism of action of 1-(Pyridazin-4-ylmethyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways. Additionally, it may interact with cellular receptors, triggering signaling cascades that lead to various physiological effects.
Molecular targets and pathways involved in its mechanism of action include kinases, proteases, and G-protein coupled receptors. By modulating these targets, the compound can exert therapeutic effects, making it a valuable tool in drug discovery and development.
類似化合物との比較
1-(Pyridazin-4-ylmethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: This compound shares the pyrrolidinone core but lacks the pyridazine moiety. It is commonly used in organic synthesis and medicinal chemistry.
Pyridazin-3-ylmethylpyrrolidin-2-one: This compound features a pyridazine ring at a different position, leading to variations in its chemical and biological properties.
Pyrrolidin-2,5-dione: Also known as succinimide, this compound has a similar pyrrolidinone structure but with different functional groups. It is used in pharmaceuticals and as a reagent in organic synthesis.
The uniqueness of this compound lies in its specific combination of the pyrrolidinone and pyridazine rings, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C9H11N3O |
|---|---|
分子量 |
177.20 g/mol |
IUPAC名 |
1-(pyridazin-4-ylmethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H11N3O/c13-9-2-1-5-12(9)7-8-3-4-10-11-6-8/h3-4,6H,1-2,5,7H2 |
InChIキー |
YOTZLZMIHVCTOX-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1)CC2=CN=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-amino-[1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B15246182.png)

![tert-butyl (4S,5S)-1-oxo-4-phenyl-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B15246203.png)
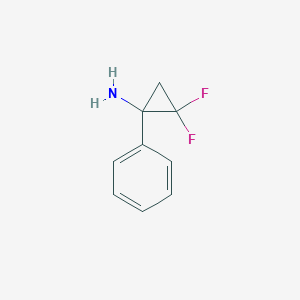

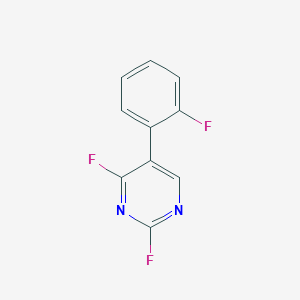
![6,7-Difluoro-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B15246231.png)

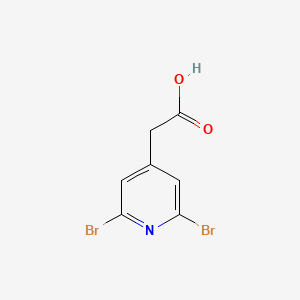
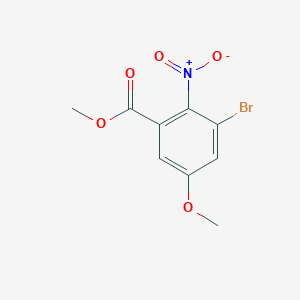
![azane;[(2R)-3-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate](/img/structure/B15246258.png)
![1-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol](/img/structure/B15246260.png)
